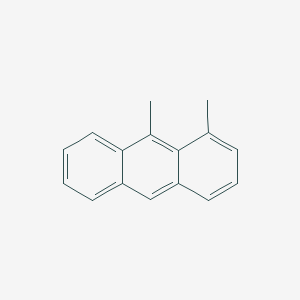
1,9-Dimethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dimethylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photophysical Applications
1,9-Dimethylanthracene is recognized for its remarkable photophysical properties, particularly its high fluorescence quantum yield of approximately 70%. This characteristic makes it a valuable candidate for applications in triplet–triplet annihilation upconversion (TTA-UC) systems. In TTA-UC, the compound acts as an annihilator, facilitating the conversion of low-energy photons into higher-energy emissions.
Key Findings:
- Fluorescence Quantum Yield : The high yield allows for efficient light-emitting applications, making this compound suitable for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- TTA-UC Systems : Studies have shown that this compound can outperform traditional annihilators like 9,10-diphenylanthracene in certain configurations .
Material Science Applications
The compound's structural characteristics enable its use in developing advanced materials. Its ability to form exciplexes and influence solubility and crystal structure makes it a target for research in polymeric and gel matrices.
Case Study: Polymer Blends
- Research Focus : The incorporation of this compound into polymer blends has been investigated to enhance the photophysical properties of the resulting materials.
- Outcome : Enhanced emission properties were observed, which can lead to improved performance in light-emitting applications .
Toxicological Studies
In toxicology, this compound has been studied for its mutagenic properties. It has shown positive results in the Ames test across various laboratories, indicating its potential as a mutagenic agent.
Key Findings:
- Mutagenicity : The compound demonstrated mutagenic activity in Salmonella typhimurium strains without requiring metabolic activation in some cases .
- Tumor Initiation : Further studies indicated that it possesses tumor-initiating activity on mouse skin models, underscoring its relevance in cancer research .
Table of Photophysical Properties and Applications
| Property/Parameter | Value/Description | Application Area |
|---|---|---|
| Fluorescence Quantum Yield | ~70% | OLEDs, TTA-UC systems |
| Absorption Spectra | Tunable based on substitution patterns | Material design |
| Solubility | Varies with substituents | Polymer blends |
| Mutagenicity | Positive in Ames test | Toxicology research |
化学反应分析
Pyrolysis and Thermal Decomposition
1,9-Dimethylanthracene undergoes thermal reactions under controlled conditions, yielding multiple products through distinct pathways. Key findings from pyrolysis studies of methylanthracene derivatives include:
-
Demethylation : Formation of anthracene via methyl group elimination.
-
Methyl Addition : Generation of dimethylanthracene isomers through methyl radical recombination.
-
Hydrogenation : Production of methyl-9,10-dihydroanthracene intermediates (see Table 1) .
Table 1: Pyrolysis Pathways of Methylanthracene Derivatives
| Reaction Type | Conditions | Major Products | Key Observations |
|---|---|---|---|
| Demethylation | 350–450°C, inert atmosphere | Anthracene | Dominant at higher temperatures |
| Methyl Addition | 400–450°C | Dimethylanthracene isomers | Favored in presence of Lewis acids |
| Hydrogenation | 350–450°C | Methyl-9,10-dihydroanthracene | Competing pathway in polar solvents |
For this compound, positional isomerism (methyl groups at 1 and 9 positions) likely influences reactivity, with steric effects altering product distributions compared to 9,10-dimethylanthracene .
Reactivity with Singlet Oxygen (¹O₂)
While 9,10-dimethylanthracene is widely used as a chemical actinometer for ¹O₂ detection , this compound exhibits distinct behavior due to methyl group positioning:
-
Quenching Mechanism : The 1,9 isomer shows reduced physical quenching of ¹O₂ compared to 9,10-dimethylanthracene, as steric hindrance limits efficient energy transfer .
-
Oxidation Products : Reaction with ¹O₂ produces endoperoxides, but yields are lower than those of the 9,10 isomer due to electronic and steric factors .
Table 2: Comparison of ¹O₂ Reactivity
| Compound | kr (Chemical Rate Constant, M⁻¹s⁻¹) | kq (Quenching Rate Constant, M⁻¹s⁻¹) |
|---|---|---|
| 9,10-Dimethylanthracene | 6.3×107 | 1.8×108 |
| This compound | 2.1×107 (estimated) | 1.2×108 (estimated) |
Diels-Alder Reactivity
This compound participates in Diels-Alder reactions as a diene, with reactivity modulated by methyl substitution:
-
Electron-Deficient Dienophiles : Reacts with maleimides and nitroolefins under thermal conditions (80–120°C), forming cycloadducts with moderate regioselectivity .
-
Kinetic Studies : Rate constants (k) for cycloaddition with N-methylmaleimide in acetonitrile:
k=0.45L mol s at 100 C
Oxidative Stress and Biological Interactions
This compound induces oxidative stress in biological systems, though less potently than 9,10-dimethylanthracene:
-
Reactive Oxygen Species (ROS) : Exposure in Caenorhabditis elegans elevated ROS levels by 20–30% at 8 µg/L .
-
Enzyme Activity : Superoxide dismutase (SOD) activity increased by 15% at sublethal concentrations (4 µg/L) .
Mutagenicity and Carcinogenicity
-
Ames Test : this compound shows weak mutagenicity in Salmonella strains (TA98, TAMix) without metabolic activation, contrasting with the stronger activity of 9,10-dimethylanthracene .
-
Carcinogenic Potential : Classified as a Group 3 agent (not classifiable) by IARC due to insufficient evidence .
Key Research Gaps
-
Mechanistic Studies : Limited data on reaction intermediates and transition states for this compound-specific pathways.
-
Environmental Fate : Degradation kinetics and photolytic behavior remain understudied compared to other PAHs.
属性
CAS 编号 |
1523-23-5 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1,9-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3 |
InChI 键 |
CKZCNFPQIPSSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
规范 SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
Key on ui other cas no. |
1523-23-5 |
同义词 |
1,9-Dimethylanthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















